5-(3-CHLOROANILINO)-1,3-THIAZOLANE-2,4-DIONE
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Overview
Description
5-(3-CHLOROANILINO)-1,3-THIAZOLANE-2,4-DIONE is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the 3-chlorophenyl group and the thiazolidine-2,4-dione moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-CHLOROANILINO)-1,3-THIAZOLANE-2,4-DIONE typically involves the reaction of 3-chloroaniline with thiazolidine-2,4-dione under specific conditions. One common method includes:
Starting Materials: 3-chloroaniline and thiazolidine-2,4-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-CHLOROANILINO)-1,3-THIAZOLANE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-CHLOROANILINO)-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole itself, thiazolidine, and thiazolidinedione.
Chlorophenyl Derivatives: Compounds with the 3-chlorophenyl group, such as 3-chloroaniline and 3-chlorophenylacetic acid.
Uniqueness
5-(3-CHLOROANILINO)-1,3-THIAZOLANE-2,4-DIONE is unique due to the combination of the thiazolidine-2,4-dione moiety and the 3-chlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H7ClN2O2S |
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Molecular Weight |
242.68 g/mol |
IUPAC Name |
5-(3-chloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2S/c10-5-2-1-3-6(4-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |
InChI Key |
JXRODLLUUPWVLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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